2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one - 338757-78-1

2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one

Catalog Number: EVT-3025207
CAS Number: 338757-78-1
Molecular Formula: C14H9Cl2N3O
Molecular Weight: 306.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones

Compound Description: This series of compounds features a quinazolin-4(3H)-one core structure with a pyrazolyl group at the 3-position. Various substitutions are present on the phenyl ring of the pyrazole moiety. These compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities. []

Relevance: The shared presence of the pyrazole ring links these compounds to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one. Both compound sets explore the biological activity potential of substituted pyrazole derivatives, although with different core structures and substitution patterns. []

4-[(2,4-Dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Compound Description: This compound possesses two pyrazole rings, one in the pyrazol-5-ol form and the other in the pyrazolone form. Notably, it shares the 2,4-dichlorophenyl substituent with our target compound. []

Relevance: This compound exhibits a direct structural similarity to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one through the shared 2,4-dichlorophenyl substituent and the presence of a pyrazolone ring. This highlights the use of 2,4-dichlorophenyl as a potential pharmacophore in diverse pyrazole-based compounds. []

3-[5-(2,4-Dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one

Compound Description: This compound features a chromene ring system linked to a dihydropyrazole moiety. The 2,4-dichlorophenyl substituent is again present on the pyrazole ring. []

Relevance: Similar to the previous compound, the shared 2,4-dichlorophenyl substituent on the pyrazole ring connects this compound to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, further supporting the relevance of this structural motif in medicinal chemistry. []

2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one (TSE-2)

Compound Description: TSE-2 is a derivative of 2,4-dihydro-3H-pyrazol-3-one and demonstrated the most potent activity in reducing TGF-β2 expression levels amongst five tested derivatives. This compound was further investigated for its anti-PCO activity and its mechanism of action on the SMAD signaling pathway. []

Relevance: TSE-2 shares the core pyrazolone structure with 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, highlighting the importance of this scaffold in designing bioactive molecules. The research on TSE-2 provides insight into potential mechanisms of action for pyrazolone derivatives. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide

Compound Description: This compound serves as a crucial intermediate in the synthesis of acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. These complex heterocyclic systems are designed as novel hybrid molecules. []

Relevance: This compound highlights the versatility of the pyrazole moiety, which forms a part of 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, in constructing complex structures with potential biological activities. []

5-Amino-4-[2-(6-bromo-1, 3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Compound Description: This compound acts as a key intermediate in synthesizing N-Mannich bases that were subsequently screened for their antioxidant and cytotoxic activities. [, ]

Relevance: Although structurally distinct from 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, this compound highlights the utilization of pyrazolone derivatives as a scaffold for developing compounds with potential medicinal applications. [, ]

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Compound Description: This complex chromeno[2,3-b]pyridine derivative, incorporating a pyrazol-5-ol moiety, was synthesized and characterized. Additionally, its ADME (absorption, distribution, metabolism, and excretion) properties were evaluated. []

Relevance: The presence of a pyrazole ring, albeit in a different tautomeric form and substitution pattern compared to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, emphasizes the importance of pyrazole-containing structures in drug discovery. []

5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one (Ib)

Compound Description: Ib, a novel nonpeptide angiotensin type 1 receptor antagonist, and its glucuronidation process were studied in this research. Notably, it shares the 2,6-dichlorophenyl substituent with our target compound, although located on a different ring system. []

Relevance: While structurally diverse, the shared 2,6-dichlorophenyl substituent with 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one suggests that similar halogenated aromatic rings are explored for their potential contribution to bioactivity in various chemical classes. []

(3-methyl-1-phenyl-4-[E-(1iazinyl-2-yl)1iazinyl]-1H-pyrazole-5-ol)

Compound Description: This compound, synthesized through a diazotization reaction, serves as a ligand for Co(II) and Cu(II) complexes. These complexes were studied for their DNA interaction, cleavage of pUC-19 DNA, and antibacterial action. []

Relevance: The presence of the pyrazole ring, even with a distinct substitution pattern, links this compound to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, indicating the broad application of pyrazole-containing compounds in medicinal chemistry. []

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Compound Description: This compound represents a simple pyrazolone derivative bearing a 3,4-dichlorophenyl substituent. []

Relevance: This compound highlights the importance of the pyrazolone core structure present in 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one. The presence of a dichlorophenyl substituent, albeit with a different substitution pattern, further emphasizes the significance of this structural element. []

2,4-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones

Compound Description: This series of compounds, designed as ring-contracted analogs of imazodan (CI-914), was synthesized and evaluated for positive inotropic activity. []

Relevance: The shared pyrazol-3-one core structure with 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one emphasizes the significance of this scaffold in drug development, especially for targeting cardiovascular diseases. []

5-amino-4-[2-(4-nitro-1, 3-benzothiazol-2yl)hydrazinylidene]-2, 4-dihydro-3H-pyrazol-3-one (BTZP)

Compound Description: BTZP is a pyrazolone derivative used as a precursor in synthesizing Schiff bases with various aldehydes. These Schiff bases were further evaluated for their antimicrobial, antitubercular, antioxidant, and cytotoxic activities. []

Relevance: Despite the structural differences, the utilization of a pyrazolone-based scaffold in both BTZP and 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one demonstrates the versatility of this core structure in developing compounds with diverse biological activities. []

4-(2-chloroacetyl)-1, 5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Compound Description: This compound plays a key role as a reagent in the synthesis of various heterocyclic compounds, including 2-thioxothiazole derivatives. []

Relevance: The presence of the pyrazolone ring in this compound, although with different substitutions compared to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, showcases the prevalence of this structural motif in heterocyclic chemistry. []

4,4'-diselanediylbis(naphthalen-1-amine) (3)

Compound Description: This compound, classified as a naphthalene-based organoselenocyanate, displayed significant anti-cancer activity against breast cancer (MCF-7) cells and minimal cytotoxicity toward primary fibroblasts (WI-38). []

Relevance: While structurally different from 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, the exploration of this compound for its anti-cancer properties underscores the broader interest in developing novel therapeutic agents against cancer, a field that might overlap with the applications of pyrazolone derivatives. []

5-imino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-4,5-dihydro-1H-pyrazol-3-amine (5a)

Compound Description: Another naphthalene-based organoselenocyanate, this compound demonstrated strong anti-cancer activity against breast cancer cells (MCF-7), comparable to the known drug 5-FU, with a favorable therapeutic index. []

Relevance: Similar to compound 14, the exploration of this compound for anti-cancer activity highlights the ongoing search for novel chemotherapeutic agents, a research area that might intersect with the development of pyrazolone-based compounds. []

5-amino-4-((4-selenocyanatonaphthalen-1-yl)diazenyl)-2,4-dihydro-3H-pyrazol-3-one (5b)

Compound Description: This compound, also a naphthalene-based organoselenocyanate, exhibited notable anti-cancer activity against MCF-7 cells while showing low cytotoxicity towards WI-38 cells. []

Relevance: As with compounds 14 and 15, the investigation of this compound's anti-cancer potential emphasizes the continuous exploration of novel structures, including those containing a pyrazolone moiety, for developing new cancer treatments. []

2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide (8)

Compound Description: This organoselenocyanate displayed cytotoxic activity comparable to 5-FU against MCF-7 cells and a favorable therapeutic index, suggesting its potential as an anti-cancer agent. []

Relevance: Although structurally distinct from 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, the focus on developing novel anti-cancer agents, as exemplified by this compound, indicates a shared interest in exploring diverse chemical structures, including those related to pyrazolones, for their therapeutic potential. []

R-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212-2)

Compound Description: WIN55,212-2 is a potent and full agonist for the cannabinoid CB1 receptor. It has been extensively studied for its effects on cannabinoid-mediated behaviors, including hypoactivity, hypothermia, and antinociception. Chronic administration of WIN55,212-2 has been shown to produce tolerance to these effects and lead to receptor desensitization and down-regulation. [, , ]

Relevance: While structurally unrelated to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, WIN55,212-2's role as a CB1 receptor agonist highlights the importance of exploring different pharmacological targets, including those potentially modulated by pyrazolone derivatives, for therapeutic applications. [, , ]

Δ9-Tetrahydrocannabinol (THC)

Compound Description: THC is the primary psychoactive component of cannabis and acts as a partial agonist at cannabinoid receptors, primarily the CB1 receptor. Chronic THC administration also leads to tolerance, desensitization, and down-regulation of CB1 receptors, similar to WIN55,212-2. []

Relevance: Although structurally dissimilar to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, THC's role as a CB1 receptor agonist, alongside the research on WIN55,212-2, underscores the potential of targeting the endocannabinoid system for therapeutic interventions, a field that may intersect with the study of pyrazolone-based compounds. []

4- (arylamino methylene) -2,4-dihydro-3-pyrazolone

Compound Description: This class of compounds has been identified as having platelet aggregation-inhibiting properties and potential for use as medicines for cardiovascular disorders. They are notably characterized as selective inhibitors of cGMP-specific phosphodiesterase. []

Relevance: These compounds share the core pyrazolone structure with 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, highlighting the importance of this scaffold in pharmaceutical development, particularly for cardiovascular diseases. []

3-phenyl-1H-pyrazole

Compound Description: This compound is a vital intermediate in the synthesis of various biologically active compounds, particularly those with potential anti-cancer properties. Several derivatives of 3-phenyl-1H-pyrazole have been synthesized and studied for their biological activities. []

Relevance: The shared presence of the pyrazole ring links this compound to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, emphasizing the broad significance of pyrazole-containing structures in medicinal chemistry, especially in the development of novel anti-cancer agents. []

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates (3a-e and 10a-d)

Compound Description: These compounds were synthesized as intermediates in the preparation of novel 1,2,4-triazol-3-one derivatives. These derivatives were subsequently evaluated for their antimicrobial activity. []

Relevance: Although structurally different from 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, the exploration of these compounds for their antimicrobial activity highlights the continuous search for new antimicrobial agents, a research area that may intersect with the development of pyrazolone-based compounds. []

4-Amino-N,1,3-trimethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide (14)

Compound Description: This pyrazole derivative was utilized as a starting material in nonclassical Pschorr and Sandmeyer reactions, yielding several novel dipyrazolopyridine derivatives. These derivatives were further studied for their DNA binding affinity and antiproliferative activity against human cancer cell lines. []

Relevance: The presence of the pyrazole ring in this compound, albeit in a different substitution pattern compared to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, showcases the utility of pyrazole-containing compounds as building blocks for complex structures with potential biological activities, particularly in the field of cancer research. []

(4Z)-2-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylidene]5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (3a-e)

Compound Description: This series of fluorinated pyrazolone compounds was synthesized and characterized. []

Relevance: The shared presence of the pyrazolone ring and the halogenated phenyl substituent, although with a different halogen and position compared to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, suggests the investigation of similar structural motifs for potential bioactivity. []

(E)-1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative serves as a precursor for synthesizing novel diarylpyrazole derivatives that are tested for their fungicidal activity. []

Relevance: This compound highlights the use of 2,4-dichlorophenyl, a key structural feature of 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, in developing compounds with potential agricultural applications. []

Properties

CAS Number

338757-78-1

Product Name

2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one

IUPAC Name

2-(2,4-dichlorophenyl)-5-pyridin-3-yl-4H-pyrazol-3-one

Molecular Formula

C14H9Cl2N3O

Molecular Weight

306.15

InChI

InChI=1S/C14H9Cl2N3O/c15-10-3-4-13(11(16)6-10)19-14(20)7-12(18-19)9-2-1-5-17-8-9/h1-6,8H,7H2

InChI Key

GZIBEOWLEWTUAY-UHFFFAOYSA-N

SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.